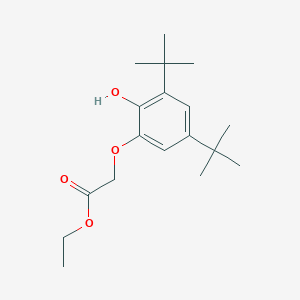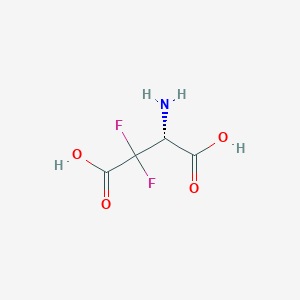![molecular formula C12H17ClO5 B14491297 Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol CAS No. 64843-84-1](/img/structure/B14491297.png)
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol is an organic compound that combines the structural features of benzoic acid and a chloromethoxyethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol typically involves the reaction of benzoic acid with 2-[2-(chloromethoxy)ethoxy]ethanol under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with the alcohol group of 2-[2-(chloromethoxy)ethoxy]ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to obtain the desired product in high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly used in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Compounds with new functional groups replacing the chloromethoxy group
Scientific Research Applications
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Ethoxybenzoic acid: An ester derivative of benzoic acid with different chemical properties.
Chloromethoxyethanol: A compound with a similar chloromethoxy group but lacking the benzoic acid moiety.
Uniqueness
Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol is unique due to its combination of structural features from both benzoic acid and chloromethoxyethoxyethanol
Properties
CAS No. |
64843-84-1 |
|---|---|
Molecular Formula |
C12H17ClO5 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C7H6O2.C5H11ClO3/c8-7(9)6-4-2-1-3-5-6;6-5-9-4-3-8-2-1-7/h1-5H,(H,8,9);7H,1-5H2 |
InChI Key |
WNJOYBHJNKXXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(COCCOCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


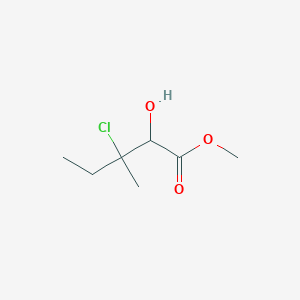
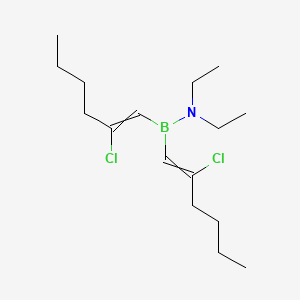
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)

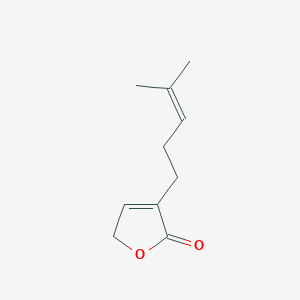
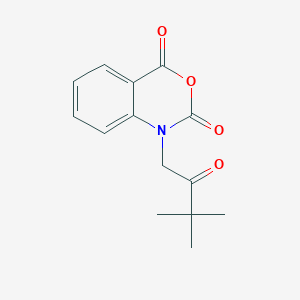
![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)
![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)
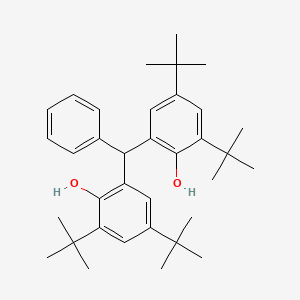
![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)

